N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyadamantane moiety, which is known for its stability and rigidity, and a methylphenoxy group, which contributes to its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide typically involves a multi-step process. One common method includes the reaction of 2-methoxyadamantane with a suitable acylating agent to form an intermediate, which is then reacted with 2-methylphenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like lutidine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyadamantane moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The methoxyadamantane moiety is known to enhance the compound’s stability and facilitate its binding to target proteins. The phenoxy group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-methylphenoxy)acetamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
- N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(2,6-dimethylphenoxy)acetamide
Uniqueness
N-[(2-methoxyadamantan-2-yl)methyl]-2-(2-methylphenoxy)acetamide stands out due to the presence of the methoxyadamantane moiety, which imparts unique stability and rigidity to the molecule. This structural feature enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-14-5-3-4-6-19(14)25-12-20(23)22-13-21(24-2)17-8-15-7-16(10-17)11-18(21)9-15/h3-6,15-18H,7-13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZIRMFKSCUEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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